Aum-302

Pancreatic ductal adenocarcinoma Kinase inhibitor IC50

AUM-302 (also known as IBL-302, ETP-339, AMU302) is a rationally designed, orally bioavailable small molecule that simultaneously inhibits three key oncogenic kinase pathways: pan-PIM, pan-PI3K, and mTOR. With a molecular formula of C25H18FN5O4S3 and a molecular weight of approximately 567.6 g/mol , this multi-targeted agent has received both FDA Orphan Drug Designation and Rare Pediatric Disease Designation for neuroblastoma.

Molecular Formula C25H18FN5O4S3
Molecular Weight 567.6 g/mol
CAS No. 1414455-21-2
Cat. No. B12381436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAum-302
CAS1414455-21-2
Molecular FormulaC25H18FN5O4S3
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2
InChIInChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32)
InChIKeyWHJIHZSXTQRCNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AUM-302 (CAS 1414455-21-2): A Triple PIM/PI3K/mTOR Kinase Inhibitor with Orphan Drug Designation for Neuroblastoma and Preclinical Efficacy in PDAC


AUM-302 (also known as IBL-302, ETP-339, AMU302) is a rationally designed, orally bioavailable small molecule that simultaneously inhibits three key oncogenic kinase pathways: pan-PIM, pan-PI3K, and mTOR [1]. With a molecular formula of C25H18FN5O4S3 and a molecular weight of approximately 567.6 g/mol , this multi-targeted agent has received both FDA Orphan Drug Designation and Rare Pediatric Disease Designation for neuroblastoma [2][3]. Preclinical studies have demonstrated its potent antitumor activity across multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC), breast cancer, and neuroblastoma, positioning it as a potential first-in-class therapeutic candidate [1][4].

Pathway Engagement Triple PIM/PI3K/mTOR inhibition supports compensatory signaling research
In Vivo Use Oral bioavailability enables repeated dosing in murine oncology models
Resistance Models Reported activity in gemcitabine-resistant PDAC cells supports chemoresistance studies

Why AUM-302 Cannot Be Substituted with Single- or Dual-Target Kinase Inhibitors in Preclinical Oncology Research


AUM-302's triple-targeting mechanism of action fundamentally distinguishes it from single-pathway PIM inhibitors (e.g., TP-3654) or dual PI3K/mTOR inhibitors (e.g., BEZ-235, GDC-0941). Preclinical data demonstrates that co-targeting PIM, PI3K, and mTOR pathways is essential for achieving robust growth inhibition in multiple cancer models, as compensatory signaling through alternative pathways rapidly diminishes the efficacy of narrower-spectrum agents [1][2]. Furthermore, AUM-302 maintains potent activity against gemcitabine-resistant PDAC cells, a clinically relevant phenotype that limits the utility of standard-of-care comparators [1]. The following evidence guide provides quantifiable differentiation data to inform scientific selection.

Single-pathway PIM inhibitors Lack of PI3K/mTOR coverage may allow compensatory pathway activation, altering model response.
Dual PI3K/mTOR inhibitors PIM signaling unaddressed; resistance phenotype may shift compared to triple targeting.
Gemcitabine comparator Activity in chemoresistant lines may differ; narrow-spectrum agents show limited response in these models.

Quantitative Differentiation of AUM-302 Against Comparator Compounds in Preclinical Pancreatic Cancer Models


Superior Potency in Pancreatic Cancer Cell Lines: AUM-302 IC50 Values vs. TP-3654, BEZ-235, GDC-0941, and Gemcitabine

In a head-to-head comparison across five human PDAC cell lines, AUM-302 demonstrated consistently lower IC50 values than the PIM inhibitor TP-3654, the dual PI3K/mTOR inhibitors BEZ-235 and GDC-0941, and the standard-of-care chemotherapeutic gemcitabine [1]. Specifically, AUM-302 exhibited an IC50 of 41.12 nM in BxPC-3 cells, compared to 49.96 nM for BEZ-235, 418.8 nM for GDC-0941, 1418 nM for TP-3654, and 1375 nM for gemcitabine [1]. This pattern of superior potency was observed in four of five cell lines tested (BxPC-3, Capan-2, PANC-1, Hs766T), with AUM-302 achieving IC50 values in the low nanomolar range while TP-3654 required micromolar concentrations [1].

PDAC Cell Line Potency
Head-to-head
AUM-302 41.12 nM (BxPC-3)
34.6× lower vs TP-3654 (1418 nM)
1.2× lower vs BEZ-235 (49.96 nM)
Supports dose-response assay context; may reduce compound usage in vitro.
72 h viability assay; data from 5 PDAC lines.
Pancreatic ductal adenocarcinoma Kinase inhibitor IC50

Enhanced Efficacy in 3D Spheroid Models: AUM-302 IC50 Values in Physiologically Relevant Culture Systems

In 3D spheroid cultures, which better recapitulate in vivo tumor architecture and drug penetration barriers, AUM-302 maintained superior potency compared to BEZ-235, GDC-0941, and TP-3654 [1]. In BxPC-3 spheroids, AUM-302 achieved an IC50 of 160.8 nM, which was 3.0-fold lower than BEZ-235 (487.4 nM) and 1.9-fold lower than GDC-0941 (86.8 nM) [1]. In Capan-2 spheroids, AUM-302 exhibited an IC50 of 1.125 nM, which was 10.3-fold lower than BEZ-235 (11.64 nM) and 57.2-fold lower than GDC-0941 (64.3 nM) [1]. TP-3654 was notably unstable or required micromolar concentrations in these assays [1].

3D Spheroid Potency
Head-to-head
3.0–57.2× lower IC50
vs BEZ-235 and GDC-0941
3D model-response context; supports translational assay selection.
BxPC-3 and Capan-2 spheroids, 72 h.
3D cell culture Spheroid IC50

Activity Against Gemcitabine-Resistant PDAC Cells: AUM-302 vs. TP-3654

In MIA PaCa-2 gemcitabine-resistant (GemR) cells, AUM-302 demonstrated significant inhibition of cell viability at concentrations as low as 10 nM, whereas TP-3654 had no significant impact until reaching a concentration of 1 μM [1]. This 100-fold difference in effective concentration highlights the ability of AUM-302 to overcome acquired resistance to the standard-of-care chemotherapeutic gemcitabine, a common clinical challenge in PDAC treatment [1].

Gemcitabine-Resistant Cells
Head-to-head
AUM-302 effective at 10 nM
100× lower than TP-3654 (1 µM required)
Reported activity in resistant model; supports chemoresistance study context.
MIA PaCa-2 GemR, 72 h viability.
Chemoresistance Gemcitabine PDAC

Synergy with RAS Inhibition in Patient-Derived Organoids: AUM-302 Combination Index

In patient-derived PDAC organoids (hT1 and hM1a), the combination of AUM-302 with the RAS inhibitor RMC-6236 demonstrated synergistic growth inhibition, with synergy scores exceeding the threshold of 10 as calculated by SynergyFinder 3.0 using the HSA independence model [1]. In contrast, single-agent treatment with TP-3654, BEZ-235, or GDC-0941 showed minimal to no inhibitory effects on organoid growth at concentrations up to 1 μM [1]. This synergy suggests that AUM-302 may chemosensitize PDAC to RAS-targeted therapies, a finding not reported for comparator compounds [1].

Synergy with RAS Inhibition
Head-to-head
Synergy score >10
with RMC-6236 (RAS inhibitor)
Combination-response context; synergy score may support combination study design.
Patient-derived organoids, HSA model.
Drug synergy RAS inhibition Organoid

Regulatory Designations: FDA Orphan Drug and Rare Pediatric Disease Status

AUM-302 has received two distinct FDA designations for neuroblastoma: Orphan Drug Designation (ODD) granted in November 2022 [1] and Rare Pediatric Disease Designation (RPDD) granted in January 2023 [2]. These designations are awarded to compounds targeting diseases affecting fewer than 200,000 individuals in the United States and, in the case of RPDD, primarily affecting individuals from birth to 18 years of age [2]. While regulatory status is not a direct comparator metric, it provides a unique differentiation point: among the comparators discussed (TP-3654, BEZ-235, GDC-0941), none have received both ODD and RPDD for neuroblastoma as of the publication dates of the cited sources.

Regulatory Designations
Reported
Orphan Drug Designation (2022)
Rare Pediatric Disease Designation (2023)
Regulatory designation context; supports neuroblastoma research program selection.
Non-peer-reviewed source; designation does not confirm efficacy.
Neuroblastoma Orphan Drug Pediatric cancer

Recommended Preclinical and Translational Research Applications for AUM-302


Evaluation of PIM/PI3K/mTOR Pathway Inhibition in PDAC 2D and 3D Models

Researchers investigating the role of the PIM/PI3K/mTOR signaling axis in pancreatic cancer should employ AUM-302 as a chemical probe due to its low nanomolar IC50 values in both 2D monolayer (41.12–376 nM across four PDAC cell lines) and 3D spheroid (1.125–354.9 nM) cultures [1][2]. The compound's superior potency compared to TP-3654, BEZ-235, and GDC-0941 in these models makes it the preferred choice for dose-response and time-course studies aimed at dissecting pathway contributions to cell proliferation and survival [1][2].

Studies of Acquired Chemoresistance and Combination Therapy in PDAC

AUM-302 is particularly well-suited for research into gemcitabine resistance mechanisms, as it maintains significant activity in gemcitabine-resistant MIA PaCa-2 cells at concentrations as low as 10 nM, whereas TP-3654 requires 1 μM to achieve an effect [1]. Furthermore, its demonstrated synergy with RAS inhibitor RMC-6236 in patient-derived organoids (synergy score >10) makes AUM-302 a valuable tool for preclinical combination therapy studies aimed at overcoming resistance to both chemotherapy and targeted agents [2].

Neuroblastoma Translational Research and IND-Enabling Studies

Given its FDA Orphan Drug and Rare Pediatric Disease Designations for neuroblastoma [3][4], AUM-302 should be prioritized for preclinical studies in neuroblastoma models, including cell line-derived xenografts and patient-derived xenografts. The compound's oral bioavailability [5] and established in vivo efficacy in neuroblastoma xenograft models [6] position it as a leading candidate for IND-enabling toxicology and pharmacokinetic studies in this indication.

Broad-Spectrum Kinase Profiling and Selectivity Studies

For research groups conducting kinome-wide selectivity profiling or investigating polypharmacology, AUM-302 serves as a unique tool compound due to its rationally designed triple inhibition of PIM, PI3K, and mTOR kinases [5]. The compound's activity against all three PIM isoforms (PIM1, PIM2, PIM3) and both class I PI3K isoforms and mTOR distinguishes it from more selective probes and enables studies of compensatory signaling network activation [1].

Application
Selection Property
Validation Focus
PDAC pathway inhibition studies
Triple-pathway target engagement
2D/3D cell viability and pathway readouts
Chemoresistance mechanism research
Activity in gemcitabine-resistant models
Combination index and synergy scoring endpoints
Neuroblastoma model research
Orphan drug regulatory-study context
In vivo tumor growth and exposure profiling
Kinase selectivity profiling
Polypharmacology (PIM/PI3K/mTOR)
Isoform selectivity and compensatory signaling endpoints
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